4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile
Description
Properties
Molecular Formula |
C8H13FN2O2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-(3-fluoro-2-hydroxypropyl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C8H13FN2O2/c9-3-7(12)5-11-1-2-13-8(4-10)6-11/h7-8,12H,1-3,5-6H2 |
InChI Key |
IIFCYVBQXZPSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(CF)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with fluorinated reagents under controlled conditions. One common method includes the use of fluorinated alcohols and nitriles in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
Major products formed from these reactions include various morpholine derivatives with altered functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biochemical effects. Pathways involved include inhibition of enzyme activity and modulation of receptor functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile and analogous compounds:
Key Research Findings
Fluorination Effects: The fluorine atom in this compound and its cyclopentane analog () likely enhances metabolic stability and lipophilicity compared to non-fluorinated morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine hydrochloride, ). However, the morpholine core may improve aqueous solubility relative to the cyclopentane-based compound .
However, the rigid benzene ring in ’s compound may reduce conformational flexibility compared to the morpholine scaffold .
Carbonitrile Reactivity :
- The carbonitrile group in all listed compounds serves as an electrophilic site for nucleophilic additions or cyclization reactions. In the morpholine derivative, this group’s positioning adjacent to the nitrogen atom could facilitate intramolecular interactions, altering reactivity compared to aliphatic or aromatic carbonitriles .
Core Structure Differences :
- Morpholine-based compounds (e.g., target compound and ) exhibit higher polarity and better solubility in polar solvents than cyclopentane () or benzene derivatives (). The chloroethyl group in ’s compound introduces a reactive site absent in the fluorinated analogs, making it more prone to substitution reactions .
Biological Activity
4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a fluorinated hydroxypropyl group and a carbonitrile moiety. Its chemical structure can influence its biological activity, including interactions with various biological targets.
Biological Activity Overview
1. Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of morpholine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as MDA-MB-231 and MDA-MB-468 cells .
2. Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases associated with cancer progression. Morpholine derivatives have been reported to interact with protein kinases, leading to reduced cell viability and increased apoptosis rates .
3. In Vivo Studies:
In vivo pharmacokinetic studies have demonstrated that morpholine-based compounds can effectively penetrate biological membranes and exhibit favorable bioavailability profiles. For instance, one study reported that a related compound showed an oral bioavailability of 66% in mouse models, suggesting good absorption characteristics .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of morpholine derivatives in vitro and in vivo. The results indicated that these compounds significantly inhibited the growth of breast cancer cells while promoting apoptosis through caspase activation pathways. The study highlighted the importance of substituent groups on the morpholine ring in enhancing anticancer activity.
Case Study 2: Pharmacokinetic Profiling
In another study, pharmacokinetic profiles were established for various morpholine derivatives, including this compound. The findings revealed that modifications to the morpholine structure could lead to improved solubility and bioavailability, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
